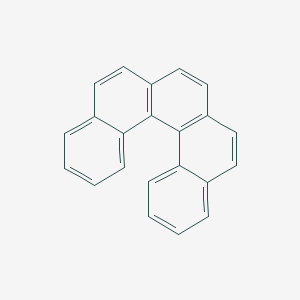

Dibenzo(c,g)phenanthrene

Descripción general

Descripción

Dibenzo(c,g)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 . It is a nonplanar molecule consisting of the fusion of four fused benzene rings .

Synthesis Analysis

Dibenzo(c,g)phenanthrene can be synthesized from a benzyl-type binaphthyl disulfone. The racemic compound is treated with lithium diisopropylamide (LDA), which affords dl-dibenzo(c,g)phenanthrene in a moderate yield . Another synthesis method involves intramolecular Friedel-Crafts alkylation of 1-(hydroxymethyl)5helicenes, leading to 10,11-methano-bridged dibenzo[c,g]phenanthrenes .Molecular Structure Analysis

The molecular structure of Dibenzo(c,g)phenanthrene can be represented by the InChI string:InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H . The molecule has a complex structure with multiple fused benzene rings . Physical And Chemical Properties Analysis

Dibenzo(c,g)phenanthrene has a molecular weight of 278.3 g/mol . It has a complexity of 361 and a topological polar surface area of 0 Ų . The molecule has no rotatable bonds, hydrogen bond donors, or hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Electronic absorption, polarized excitation, and circular dichroism spectra of Dibenzo(c,g)phenanthrene have been studied for their spectral characteristics, aiding in understanding the molecular structure and properties of such compounds (Brown, Kemp, & Mason, 1971).

Dibenzo(c,g)phenanthrene has been utilized in the palladium-catalyzed synthesis of Dibenzo[de,g]quinolines, demonstrating a novel approach to producing aporphine-related heterocycles (Gies, Pfeffer, Sirlin, & Spencer, 1999).

Research has been conducted on the formation of Dibenzo(f, h)phenanthro[9,10-c]cinnoline from related compounds, contributing to the understanding of molecular transformations and structural analysis (Hughes & Prankprakma, 1966).

The photooxygenation of alkynylperylenes leading to the formation of regioisomeric Dibenzo(jk,mn)phenanthrene-4,5-diones has been studied, providing insights into the reactivity of these compounds under specific conditions (Maeda et al., 2007).

The flash vacuum pyrolysis of 5-Diazodibenzo(ad)cycloheptene revealed insights into the rearrangement of aromatic carbenes, contributing to the understanding of chemical reaction mechanisms and molecular stability (Tomioka & Kobayashi, 1991).

Studies on the structure of Hexabenzotriphenylene, related to Dibenzo(c,g)phenanthrene, have helped in understanding the structural aspects of polycyclic aromatic compounds and their conformational preferences (Barnett, Ho, Baldridge, & Pascal, 1999).

Research on the OH radical-initiated gas-phase reaction products of phenanthrene, related to Dibenzo(c,g)phenanthrene, has contributed to the understanding of atmospheric chemistry and environmental degradation of polycyclic aromatic hydrocarbons (Helmig & Harger, 1994).

The electrophilic aromatic reactivity of Dibenzo(c,g)phenanthrene has been studied, providing insights into the reactivity patterns and substitution reactions of such compounds (Guen, Shafig, & Taylor, 1979).

Propiedades

IUPAC Name |

pentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPCLJPYZMKPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172135 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzo(c,g)phenanthrene | |

CAS RN |

188-52-3 | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(c,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

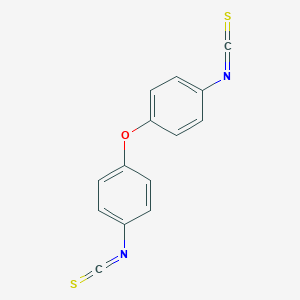

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.